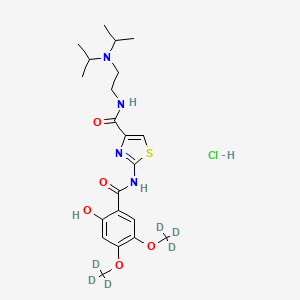

Acotiamide-d6 (hydrochloride)

Description

Advantages of Deuterium-Labeled Analogs in Advanced Chemical and Biological Sciences

Among the various stable isotopes, deuterium (B1214612), an isotope of hydrogen, offers several distinct advantages. The substitution of hydrogen with deuterium, known as deuteration, can lead to a stronger chemical bond (the kinetic isotope effect). This increased bond strength can sometimes slow down metabolic processes that involve the breaking of that specific carbon-hydrogen bond. medchemexpress.com This property is particularly useful in pharmacokinetic studies, as it can provide insights into the metabolic fate of a drug. medchemexpress.com

Furthermore, deuterium-labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry. vincibiochem.itszabo-scandic.comcaymanchem.com By adding a known amount of the deuterated analog to a sample, researchers can accurately measure the concentration of the unlabeled drug, as the two compounds behave almost identically during sample preparation and analysis but are distinguishable by their mass. This enhances the precision and reliability of bioanalytical methods. medchemexpress.com

Positioning of Acotiamide-d6 (hydrochloride) as a Specialized Research Reagent

Acotiamide-d6 (hydrochloride) is the deuterium-labeled version of Acotiamide (B1238670) hydrochloride. medchemexpress.com Acotiamide itself is a gastroprokinetic agent that works by inhibiting the enzyme acetylcholinesterase, which in turn increases the levels of the neurotransmitter acetylcholine (B1216132). smolecule.commedchemexpress.com The strategic placement of six deuterium atoms on the acotiamide molecule makes Acotiamide-d6 (hydrochloride) a highly specialized and valuable tool for researchers. smolecule.com

Its primary application is as an internal standard for the highly accurate quantification of acotiamide in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). vincibiochem.itszabo-scandic.comcaymanchem.com This is crucial for pharmacokinetic studies that investigate how the drug is absorbed, distributed, metabolized, and excreted. The enhanced stability due to deuteration also allows for more precise investigations into the metabolic pathways of acotiamide. smolecule.com Therefore, Acotiamide-d6 (hydrochloride) is not intended for therapeutic use but is a critical reagent for advancing our understanding of acotiamide's pharmacology. caymanchem.com

Chemical and Physical Properties of Acotiamide-d6 (hydrochloride)

| Property | Value |

| Molecular Formula | C21H24D6N4O5S • HCl caymanchem.com |

| Molecular Weight | 493.06 g/mol lgcstandards.comlgcstandards.com |

| Appearance | White to off-white solid caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d6) caymanchem.com |

| Storage | Store at -20°C nbs-bio.com |

Properties

Molecular Formula |

C21H31ClN4O5S |

|---|---|

Molecular Weight |

493.1 g/mol |

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3; |

InChI Key |

VQEKQYLTAIVCBW-PKKCSIJHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Acotiamide D6 Hydrochloride

Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a strategic endeavor in medicinal chemistry and drug metabolism studies. The primary benefit of deuterium labeling lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage nih.govuni-bonn.de. This can lead to improved pharmacokinetic profiles of drugs. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis due to their mass difference from the unlabeled analyte, while exhibiting nearly identical physicochemical properties.

Several general strategies are employed for deuterium incorporation:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be catalyzed by acids, bases, or transition metals. The regioselectivity of the exchange is dependent on the acidity of the protons and the reaction conditions. For aromatic systems, H/D exchange can be facilitated under high temperature and pressure using deuterated water (D₂O) and a catalyst.

Deuteration using Labeled Reagents: A more controlled approach involves the use of deuterated reagents in a synthetic sequence. This allows for the site-specific introduction of deuterium. Common deuterated reagents include deuterium gas (D₂), deuterated solvents (e.g., methanol-d₄, chloroform-d), and deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride).

Synthesis from Deuterated Starting Materials: Building the molecule from commercially available deuterated precursors is another common strategy. This approach offers precise control over the location and number of deuterium atoms incorporated.

The choice of method depends on the target molecule's structure, the desired position of the deuterium label, and the required isotopic purity. For Acotiamide-d6, where the deuterium atoms are located on the two methoxy groups, synthesis using a deuterated methylating agent is the most logical and efficient approach.

Targeted Synthesis of Deuterated Acotiamide (B1238670) Analogs

The synthesis of Acotiamide-d6 (hydrochloride) involves the preparation of a key deuterated intermediate, which is then incorporated into the final molecular structure. The labeling is targeted at the two methoxy groups on the benzoyl moiety of the Acotiamide molecule.

A plausible synthetic route would involve the following key steps:

Preparation of a Deuterated Methylating Agent: A common and efficient deuterated methylating agent is iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄). These reagents can be synthesized from methanol-d₄, which is readily available.

Synthesis of Deuterated 2-hydroxy-4,5-dimethoxybenzoic acid: The synthesis would start from a suitable precursor, such as 2,4,5-trihydroxybenzoic acid. The two phenolic hydroxyl groups at positions 4 and 5 would be methylated using the deuterated methylating agent (e.g., CD₃I) in the presence of a base like potassium carbonate. The hydroxyl group at position 2 is generally less reactive and can be protected or its methylation can be controlled by stoichiometric amounts of the methylating agent.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 1 | 2,4,5-Trihydroxybenzoic acid | Iodomethane-d₃ (CD₃I) | K₂CO₃, Acetone | 2-hydroxy-4,5-di(methoxy-d₃)benzoic acid |

Coupling with 2-aminothiazole-4-carboxylic acid derivative: The deuterated benzoic acid derivative is then activated, for example, by converting it to its acid chloride, and subsequently reacted with an appropriate 2-aminothiazole-4-carboxamide derivative. The synthesis of the non-deuterated 2-aminothiazole portion follows established literature procedures.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

| 2 | 2-hydroxy-4,5-di(methoxy-d₃)benzoic acid | N-(2-(diisopropylamino)ethyl)-2-aminothiazole-4-carboxamide | Coupling agent (e.g., HATU, HOBt) | Acotiamide-d6 |

Formation of the Hydrochloride Salt: The final step involves the treatment of the deuterated Acotiamide free base with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol, to precipitate Acotiamide-d6 as its hydrochloride salt.

| Step | Reactant 1 | Reagent | Solvent | Product |

| 3 | Acotiamide-d6 (free base) | HCl | Isopropanol | Acotiamide-d6 (hydrochloride) |

This targeted synthesis ensures that the deuterium labels are exclusively located on the methoxy groups, providing a well-defined isotopically labeled internal standard.

Chemical Characterization of Deuterium-Labeled Intermediates and Final Products

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of the deuterated compound with high accuracy. For Acotiamide-d6, the molecular weight is expected to be 6 atomic mass units (amu) higher than that of the unlabeled Acotiamide due to the replacement of six hydrogen atoms with six deuterium atoms.

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| Acotiamide | C₂₁H₃₀N₄O₅S | 450.1991 |

| Acotiamide-d6 | C₂₁H₂₄D₆N₄O₅S | 456.2369 |

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels. Fragmentation of the deuterated methoxy groups would result in fragment ions with a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of Acotiamide-d6, the signals corresponding to the methoxy protons (typically around 3.8-3.9 ppm for the unlabeled compound) will be absent or significantly reduced in intensity. The absence of these signals is a strong indication of successful deuteration at these positions. The integration of the remaining proton signals should be consistent with the rest of the molecule's structure.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms. For Acotiamide-d6, a signal in the region of the methoxy groups would confirm the presence and chemical environment of the deuterium labels.

¹³C NMR: The ¹³C NMR spectrum of Acotiamide-d6 will show characteristic changes for the carbons of the deuterated methoxy groups. The C-D coupling will cause the carbon signal to appear as a multiplet (typically a triplet for a CD₃ group), and the signal may be shifted slightly upfield compared to the corresponding carbon in the unlabeled compound.

Considerations for Isotopic Purity and Chemical Integrity in Deuterated Standards

The utility of Acotiamide-d6 (hydrochloride) as an internal standard is highly dependent on its isotopic purity and chemical integrity.

Isotopic Purity: Isotopic purity refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry. The mass spectrum will show a distribution of isotopologues, including the desired d6 species, as well as d0 (unlabeled), d1, d2, d3, d4, and d5 species. High isotopic purity (typically >98%) is essential to minimize interference with the quantification of the unlabeled analyte. The isotopic purity can be calculated from the relative intensities of the isotopic peaks in the mass spectrum.

Chemical Purity: Chemical purity refers to the absence of other chemical compounds. It is crucial that the deuterated standard is free from any impurities, especially the unlabeled analyte, as this would lead to inaccurate quantification. Chemical purity is typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection.

Stability of the Deuterium Label: The C-D bonds in the methoxy groups of Acotiamide-d6 are generally stable under normal storage and analytical conditions. However, it is important to consider the potential for back-exchange (replacement of deuterium with hydrogen) under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. The stability of the label should be evaluated during method development and validation to ensure the integrity of the internal standard throughout the analytical process researchgate.net.

Advanced Analytical Techniques Leveraging Acotiamide D6 Hydrochloride

Quantitative Mass Spectrometry (MS) Methodologies

Mass spectrometry has become the definitive technique for the quantification of acotiamide (B1238670) in biological matrices. The structural similarity and identical chromatographic behavior of Acotiamide-d6 (hydrochloride), differentiated only by its higher mass, make it an ideal internal standard for these applications. medchemexpress.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the bioanalysis of drugs like acotiamide. In this technique, the analyte is first separated from other components in a sample by liquid chromatography before being ionized and detected by the mass spectrometer. A sensitive and specific LC-MS method has been developed for the analysis of acotiamide in rat plasma, demonstrating the robustness of this approach. nih.gov The method involves a straightforward protein precipitation step for sample preparation and uses a reverse-phase C18 column for chromatographic separation. nih.gov Such methods are valued for their ability to accurately quantify the target compound in complex mixtures.

High-Resolution and Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

For enhanced specificity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique adds a second stage of mass analysis, which significantly reduces background noise and increases confidence in the identification and quantification of the analyte. researchgate.net In LC-MS/MS methods for acotiamide, specific precursor-to-product ion transitions are monitored for both acotiamide and the internal standard, Acotiamide-d6. For instance, one method monitors the transition of m/z 451.200 → 271.200 for acotiamide. researchgate.net Another established method uses the transition of m/z 451.4 → 271.3. nih.gov

A simple and rapid LC-MS/MS method for quantifying acotiamide in human plasma utilized Acotiamide-d6 as the internal standard, with retention times of 1.78 min and 1.79 min for acotiamide and its deuterated form, respectively. benthamdirect.com This method was validated over a concentration range of 0.500–100 ng/mL. benthamdirect.com High-resolution mass spectrometry, such as ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UPLC-QTOF-MS), has also been employed for the identification of acotiamide metabolites in rat plasma, urine, and feces, demonstrating the power of these techniques in understanding the metabolic fate of the drug. nih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Internal Standard | Acotiamide-d6 | benthamdirect.com |

| Acotiamide Transition (m/z) | 451.200 → 271.200 | researchgate.net |

| Retention Time (Acotiamide) | 1.78 min | benthamdirect.com |

| Retention Time (Acotiamide-d6) | 1.79 min | benthamdirect.com |

| Concentration Range | 0.500-100 ng/mL | benthamdirect.com |

| Column | Welch, Ultimate XB-C18 (2.1x50 mm, 3 µm) | benthamdirect.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS and LC-MS/MS are the predominantly published methods for acotiamide analysis, product literature for Acotiamide-d6 (hydrochloride) suggests its potential use as an internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS). vincibiochem.it GC-MS is a powerful analytical technique that separates chemical compounds in a gaseous state before detection by mass spectrometry. nih.gov For a compound like acotiamide, this would typically require a derivatization step to increase its volatility and thermal stability, allowing it to pass through the gas chromatograph. nih.gov Although specific validated GC-MS methods for acotiamide are not widely documented in peer-reviewed literature, the use of a deuterated internal standard like Acotiamide-d6 would be essential to control for variability during the derivatization and injection steps, thereby ensuring accurate quantification. nih.gov

Strategic Role of Acotiamide-d6 (hydrochloride) as an Internal Standard

The primary function of Acotiamide-d6 (hydrochloride) in analytical chemistry is to serve as an internal standard (IS). medchemexpress.com An ideal internal standard is a compound that behaves chemically and physically like the analyte but is distinguishable by the detector—a role perfectly filled by stable isotope-labeled compounds in mass spectrometry. nih.gov

Minimization of Matrix Effects in Complex Biological Samples

When analyzing samples from biological sources such as plasma or urine, other endogenous components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. nih.gov By adding a known quantity of Acotiamide-d6 to the samples before processing, any signal variation caused by matrix effects will affect both the analyte and the internal standard similarly. nih.gov Research has shown that when using Acotiamide-d6 as an internal standard for the analysis of acotiamide in human plasma, the matrix effect was not significant. benthamdirect.com This demonstrates the effectiveness of this deuterated standard in compensating for the complex and variable composition of biological samples. benthamdirect.com

Improvement of Analytical Precision and Reproducibility in Quantitative Assays

The use of a stable isotope-labeled internal standard like Acotiamide-d6 is considered the gold standard for improving the precision and reproducibility of quantitative assays. nih.gov It corrects for potential analyte loss during sample preparation and for variations in instrument response. nih.gov In a validated LC-MS/MS method for acotiamide in human plasma, the use of Acotiamide-d6 resulted in high precision and accuracy. benthamdirect.com The inter- and intra-day precisions were below 5.80%, and accuracies were within the range of 92.7% to 103.0%. benthamdirect.com Another study in rat plasma also reported that the assay was reproducible and reliable, with inter- and intra-batch accuracy and precision within ±15%. nih.gov This high degree of precision ensures that the analytical method produces consistent and trustworthy results over time and across different batches of samples.

| Validation Parameter | Reported Value | Source |

|---|---|---|

| Inter- and Intra-day Precision (%RSD) | < 5.80% | benthamdirect.com |

| Accuracy | 92.7% to 103.0% | benthamdirect.com |

| Correlation Coefficient (r²) | > 0.9987 | benthamdirect.com |

| Extraction Recovery | > 108.43% | benthamdirect.com |

Application in Clinical Mass Spectrometry Research Methodologies

In clinical research, particularly in pharmacokinetic studies, the accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique widely employed for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net Acotiamide-d6 (hydrochloride) is an ideal internal standard for the LC-MS/MS-based quantification of Acotiamide in plasma samples. researchgate.net

The principle of using a stable isotope-labeled internal standard, such as Acotiamide-d6, is to account for any variability during sample preparation and analysis. Since Acotiamide-d6 is chemically identical to Acotiamide but has a different mass, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate correction of any matrix effects or extraction inconsistencies.

A typical LC-MS/MS method for Acotiamide analysis involves protein precipitation from plasma samples, followed by chromatographic separation and detection using tandem mass spectrometry. nih.govresearchgate.net The precursor-to-product ion transitions monitored are specific for Acotiamide and its deuterated internal standard, ensuring unambiguous identification and quantification. For instance, the transition for Acotiamide might be m/z 451.4 → 271.3, while a different specific transition would be monitored for Acotiamide-d6. nih.gov

Development and Validation of Chromatographic Methods

The development of robust and reliable chromatographic methods is essential for the accurate determination of Acotiamide in various samples. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the estimation of Acotiamide. researchgate.netejbps.com These methods are designed to be simple, rapid, and cost-effective for routine analysis. The development process involves optimizing various chromatographic parameters to achieve good separation and peak shape.

Key parameters that are systematically varied during method development include:

Column: C8 and C18 columns are commonly used. researchgate.netijpsr.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typical. ejbps.comijpsr.com The pH of the aqueous phase is often adjusted to ensure optimal retention and peak symmetry. ejbps.com

Flow Rate: This is adjusted to achieve a reasonable analysis time while maintaining good separation efficiency. researchgate.netijpsr.com

Detection Wavelength: The UV detector is set to a wavelength where Acotiamide shows maximum absorbance, often around 282 nm or 315 nm. researchgate.netejbps.comijpsr.com

The performance of the developed method is then evaluated based on parameters like retention time, peak area, and tailing factor. ijpsr.com

Quality by Design (QbD) Approaches in Analytical Method Validation

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and control based on sound science and quality risk management. americanpharmaceuticalreview.comcatalent.com In the context of analytical methods, this is referred to as Analytical QbD (AQbD). americanpharmaceuticalreview.compharm-int.com The goal of AQbD is to develop a robust method that consistently meets its intended performance requirements. americanpharmaceuticalreview.com

For Acotiamide analysis, a QbD approach involves:

Defining the Analytical Target Profile (ATP): This outlines the requirements for the method, such as the desired accuracy, precision, and linearity range. pharm-int.comresearchgate.net

Identifying Critical Method Parameters (CMPs): These are the variables in the method that can significantly impact the results, such as mobile phase composition, pH, and flow rate. ijpsr.comresearchgate.net

Design of Experiments (DoE): Statistical designs, like the Box-Behnken Design, are used to systematically study the effects of CMPs on the method's performance. ijpsr.com This allows for the identification of optimal operating conditions and the establishment of a "design space" where the method is known to be robust. americanpharmaceuticalreview.com

By employing QbD, the resulting analytical method for Acotiamide is well-understood, and its performance is predictable and reliable. americanpharmaceuticalreview.comusp.org

Ensuring Method Robustness and Traceability for Reference Standards

A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters. ejbps.comresearchgate.net The robustness of an HPLC method for Acotiamide is typically evaluated by slightly changing parameters like the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. researchgate.netresearchgate.net

The use of a well-characterized reference standard, such as Acotiamide-d6 (hydrochloride), is crucial for ensuring the traceability and accuracy of the measurements. The purity and identity of the reference standard must be rigorously established. This ensures that the quantification of Acotiamide in unknown samples is accurate and can be traced back to a known standard.

Spectroscopic Applications in Related Compound Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation of Acotiamide and its related compounds, including metabolites and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of organic molecules. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule. springernature.comslideshare.net

In the context of Acotiamide, NMR is used to:

Confirm the structure of the synthesized compound.

Characterize any impurities or degradation products that may be present. researchgate.net

Elucidate the structure of metabolites formed in vivo. nih.gov

Techniques such as 1H NMR and 13C NMR provide information about the hydrogen and carbon framework of the molecule. nih.gov Advanced 2D NMR techniques can establish correlations between different nuclei, which is essential for piecing together the complete molecular structure of unknown related compounds. slideshare.netresearchgate.net The structural information obtained from NMR is complementary to the data from mass spectrometry and is crucial for a comprehensive understanding of the compound's properties. iupac.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a potent analytical technique utilized to identify the functional groups present within a molecule. This method is predicated on the principle that molecular bonds and groups of atoms vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. For a complex molecule like Acotiamide-d6 (hydrochloride), IR spectroscopy provides valuable insights into its structural composition by identifying key chemical bonds.

The chemical structure of Acotiamide contains several functional groups, including amide, aromatic, ether, and amine moieties. The analysis of the IR spectrum of Acotiamide hydrochloride has confirmed the presence of these groups. pmda.go.jp While a specific, complete IR spectrum for the deuterated variant, Acotiamide-d6 (hydrochloride), is not extensively published, the fundamental absorptions are expected to be similar to the non-deuterated form, with notable exceptions for the deuterated C-H bonds.

One of the key absorptions identified in the IR spectrum of Acotiamide hydrochloride trihydrate is the band corresponding to the aromatic hydroxyl (-OH) group, which appears at approximately 3499 cm⁻¹. innoriginal.com This absorption is characteristic of the phenolic hydroxyl group on the dimethoxybenzoyl ring.

The major functional groups present in Acotiamide and their expected or observed IR absorption ranges are detailed below. The deuteration at the two isopropyl groups in Acotiamide-d6 would primarily affect the C-D stretching and bending vibrations. The C-D stretching vibrations are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the typical C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium (B1214612).

Detailed research findings from the analysis of Acotiamide and related structures allow for the assignment of characteristic absorption bands to specific functional groups within the molecule.

Research Findings:

O-H Stretching: A distinct band observed at 3499 cm⁻¹ is attributed to the stretching vibration of the phenolic hydroxyl group. innoriginal.com

N-H Stretching: The amide N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. ucla.edu

C=O Stretching: The carbonyl (C=O) groups of the two amide functionalities are expected to produce strong absorption bands in the range of 1630-1690 cm⁻¹. ucla.edu

Aromatic C=C Stretching: The presence of the benzene (B151609) and thiazole (B1198619) rings gives rise to characteristic C=C stretching vibrations within the aromatic region, typically between 1450 cm⁻¹ and 1600 cm⁻¹.

C-O Stretching: The ether linkages (dimethoxy groups) and the phenolic hydroxyl group result in C-O stretching absorptions, generally found in the 1000-1300 cm⁻¹ region.

C-H and C-D Stretching: In Acotiamide-d6 (hydrochloride), the C-H stretching of the aromatic and other non-deuterated parts of the molecule would be observed in the typical region above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H. The C-D stretching from the deuterated isopropyl groups is anticipated at lower wavenumbers.

The following interactive table summarizes the principal infrared absorption bands and their corresponding functional groups for Acotiamide.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Phenolic O-H | ~3499 | Stretching |

| Amide N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2970 | Stretching |

| Amide C=O | 1630 - 1690 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| Ether C-O | 1000 - 1300 | Stretching |

This table is based on established infrared spectroscopy data for the functional groups present in the Acotiamide molecule. Specific peak positions can vary based on the molecular environment and sample state.

Pharmacokinetic and Metabolic Investigations Utilizing Acotiamide D6 Hydrochloride

Design of Preclinical Pharmacokinetic Studies with Isotope-Labeled Tracers

The use of stable isotope-labeled compounds like Acotiamide-d6 is a powerful strategy in the design of preclinical pharmacokinetic (PK) studies. nih.govnih.gov This approach allows for the concomitant administration of the labeled and unlabeled drug, enabling a direct comparison of different formulations or routes of administration within the same subject. nih.gov This "pulse" administration technique significantly reduces inter-individual variability and the number of animals required for a study. nih.gov

Key advantages of using stable isotope tracers in preclinical PK studies include:

Reduced Biological Variability: Co-administration of labeled and unlabeled compounds minimizes variability inherent in separate dosing sessions. nih.gov

Increased Precision: A single assay for both forms further reduces analytical variation. nih.gov

Enhanced Efficiency: This approach can minimize the time and resources required to determine the bioavailability of drug candidates. mdpi.com

Quantification of Parent Compound and Metabolites in Biological Matrices

Accurate quantification of Acotiamide (B1238670) and its metabolites in complex biological matrices such as plasma, urine, and feces is paramount for understanding its pharmacokinetic profile. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. nih.govmdpi.comresearchgate.net

In these assays, Acotiamide-d6 often serves as an internal standard. researchgate.netresearchgate.net Because it is chemically identical to the analyte but has a different mass, it can be added to the biological sample at a known concentration before extraction and analysis. youtube.com This allows for the correction of any sample loss during processing and variability in the ionization efficiency of the mass spectrometer, thereby ensuring accurate quantification of the parent drug. nih.govnih.gov

A typical LC-MS/MS method for Acotiamide quantification involves:

Sample Preparation: Simple protein precipitation with a solvent like acetonitrile (B52724) is often used to extract the drug from plasma. nih.govnih.gov

Chromatographic Separation: A reverse-phase C18 column is commonly employed to separate Acotiamide from other components in the sample. nih.govnih.gov

Mass Spectrometric Detection: Detection is performed using positive electrospray ionization (ESI) and monitoring specific precursor-to-product ion transitions for both Acotiamide and the internal standard (Acotiamide-d6). nih.gov

Table 1: LC-MS/MS Parameters for Acotiamide Quantification

| Parameter | Value |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net |

| Internal Standard | Acotiamide-d6 researchgate.netresearchgate.net |

| Biological Matrix | Human or Rat Plasma nih.govresearchgate.net |

| Extraction Method | Protein Precipitation nih.govnih.gov |

| Column | C18 Reverse-Phase nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Linear Range (Human Plasma) | 0.500-100 ng/mL researchgate.netresearchgate.net |

| Linear Range (Rat Plasma) | 0.10-200 ng/mL nih.gov |

This table presents typical parameters for the quantification of acotiamide in biological matrices using LC-MS/MS.

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic Profiles in Preclinical Models

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the deuterium kinetic isotope effect. mdpi.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com This can lead to:

Increased Half-life (t½): Slower metabolism can result in the drug remaining in the body for a longer period. nih.gov

Increased Maximum Concentration (Cmax): A higher peak concentration of the drug may be achieved. nih.gov

Deuteration can also lead to "metabolic switching," where the metabolic pathway of the drug is shifted to other sites on the molecule that are not deuterated. juniperpublishers.comnih.gov In some cases, this can reduce the formation of toxic metabolites. juniperpublishers.comnih.govresearchgate.net While specific studies on the pharmacokinetic impact of deuterium substitution on Acotiamide-d6 are not widely published, the general principles of deuteration suggest that it could potentially modify its metabolic fate and clearance compared to the non-deuterated form. nih.gov

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Understanding the metabolic pathways of a drug is crucial for evaluating its efficacy and safety. nih.gov Stable isotope-labeled compounds like Acotiamide-d6 are invaluable tools for these investigations. nih.gov By administering the labeled drug, researchers can readily distinguish drug-related metabolites from endogenous compounds in biological samples using mass spectrometry. nih.govresearchgate.net

Studies on Acotiamide in rats have identified several metabolites. nih.gov The primary phase I metabolic reaction is N-despropylation. nih.gov Additionally, six phase II glucuronide conjugate metabolites have been characterized. nih.gov The use of high-resolution mass spectrometry, often in combination with techniques like mass defect filtering, facilitates the detection of both expected and unexpected metabolites. nih.govresearchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation with Deuterated Data

Physiologically-based pharmacokinetic (PBPK) models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and biochemical parameters. science.govscience.gov These models can be used to predict human pharmacokinetics from preclinical data and to explore the effects of various factors, such as disease states or drug-drug interactions, on drug disposition. science.govresearchgate.net

Data obtained from studies using deuterated compounds like Acotiamide-d6 can be incorporated into PBPK models to enhance their predictive power. science.gov For example, understanding the distribution of Acotiamide into the stomach tissue, which is believed to involve a carrier-mediated uptake process, is critical for building an accurate PBPK model. nih.govinrae.fr By providing precise data on clearance and metabolic pathways, studies with Acotiamide-d6 can help to refine these models and improve their ability to simulate the drug's behavior in humans. science.gov

Bioequivalence Research Methodologies Employing Labeled Compounds

Bioequivalence studies are conducted to compare the bioavailability of two different formulations of the same drug. nih.gov The traditional crossover design for these studies involves administering each formulation to subjects in separate periods, separated by a washout period. nih.gov The use of stable isotope-labeled compounds, such as Acotiamide-d6, offers a more efficient and precise alternative. nih.govnih.gov

In this approach, a reference formulation (e.g., an oral solution) of the unlabeled drug is administered concomitantly with a test formulation (e.g., a tablet) of the labeled drug. nih.gov By measuring the plasma concentrations of both the labeled and unlabeled drug over time, the relative bioavailability of the test formulation can be determined in a single study period. nih.gov This methodology eliminates the need for a washout period and reduces the impact of intra-subject variability, making it a "gold standard" for bioavailability assessment. nih.gov

Mechanistic and in Vitro / Ex Vivo Research Applications of Acotiamide D6 Hydrochloride

Investigations into Acetylcholinesterase (AChE) Inhibition

Acotiamide's primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This inhibition leads to increased levels of ACh at the synaptic cleft, thereby enhancing cholinergic neurotransmission.

In vitro studies have consistently demonstrated Acotiamide's ability to inhibit AChE activity. The half-maximal inhibitory concentration (IC50) of Acotiamide (B1238670) has been determined across various sources of the enzyme. For recombinant human AChE, the IC50 value is reported to be 3.0 µM. selleckchem.comncats.io In studies involving rat and canine gastric AChE, the IC50 values were found to be 2.3 µM and 1.2 µM, respectively. chiba-u.jp Another study reported an IC50 of 1.79 μM for AChE, highlighting its selective and reversible inhibitory action. medchemexpress.commedchemexpress.com Furthermore, research indicates that Acotiamide is a selective inhibitor of AChE, with a significantly lower affinity for butyrylcholinesterase (BuChE), having an IC50 value greater than 1.0 × 10⁻³ M. selleckchem.com The ratio of the IC50 value for BuChE to that of AChE for Acotiamide is over 330. selleckchem.com

Table 1: Inhibitory Potency (IC50) of Acotiamide against Acetylcholinesterase (AChE)

| Enzyme Source | IC50 Value | Reference(s) |

|---|---|---|

| Recombinant Human AChE | 3.0 µM | selleckchem.comncats.io |

| Rat Gastric AChE | 2.3 µM | chiba-u.jp |

| Canine Gastric AChE | 1.2 µM | chiba-u.jp |

| AChE (unspecified) | 1.79 µM | medchemexpress.commedchemexpress.com |

| Butyrylcholinesterase (BuChE) | >1000 µM | selleckchem.com |

Kinetic analyses have revealed that Acotiamide acts as a reversible and mixed-type inhibitor of AChE. selleckchem.comthieme-connect.comnih.gov This mixed inhibition profile suggests that Acotiamide can bind to both the free enzyme and the enzyme-substrate complex. The competitive inhibition constant (Ki1) and the noncompetitive inhibition constant (Ki2) for recombinant human AChE have been determined to be 610 nM and 2.7 µM, respectively. selleckchem.com The reversibility of its inhibition was demonstrated in an experiment where the percentage of inhibition of AChE activity by a high concentration of Acotiamide (100 µM) was significantly reduced after dialysis of the reaction mixture. thieme-connect.comnih.gov This characteristic distinguishes it from noncompetitive inhibitors like itopride. thieme-connect.comnih.gov

Table 2: Inhibition Constants of Acotiamide for Recombinant Human AChE

| Inhibition Constant | Value | Reference(s) |

|---|---|---|

| Ki1 (Competitive) | 610 nM | selleckchem.com |

| Ki2 (Noncompetitive) | 2.7 µM | selleckchem.com |

Cholinergic Neurotransmission Research in Preclinical Models

Acotiamide's influence on cholinergic neurotransmission extends beyond simple AChE inhibition, involving the modulation of acetylcholine release.

Acotiamide has been shown to enhance the release of acetylcholine from enteric nerve terminals. ecronicon.netresearchgate.netnih.govnih.gov This effect is attributed to its antagonistic action on presynaptic muscarinic M1 and M2 autoreceptors, which normally function to inhibit further acetylcholine release. ncats.ioecronicon.netresearchgate.netnih.gov By blocking these receptors, Acotiamide facilitates a greater release of acetylcholine into the synapse. This, combined with its inhibition of AChE, leads to a significant increase in the local concentration and duration of action of acetylcholine. In vitro studies using [3H]-choline-pre-incubated gastric antrum of guinea pigs demonstrated that Acotiamide at concentrations greater than 10⁻⁶ M increases electrically stimulated contractions and the release of ACh. ecronicon.net

Gastrointestinal Motor Activity and Contractility Studies

The physiological consequence of Acotiamide's mechanism of action is most evident in its effects on gastrointestinal motility.

Analysis of Gastric and Antrum Strip Responses to Cholinergic Stimulation

In vitro studies using isolated gastric tissues have been instrumental in elucidating the direct effects of acotiamide on muscle contractility. Research on circular muscle strips from the guinea pig stomach demonstrates that acotiamide significantly enhances contractions induced by acetylcholine (ACh). researchgate.net This effect was observed in strips from both the gastric body and the antrum. researchgate.net Notably, acotiamide did not enhance contractions induced by carbachol, a stable analogue of acetylcholine that is not broken down by acetylcholinesterase (AChE). researchgate.netresearchgate.net This finding strongly suggests that acotiamide's mechanism of action involves the inhibition of AChE activity. researchgate.net By preventing the breakdown of naturally released acetylcholine, acotiamide potentiates its effect on muscarinic receptors, leading to increased muscle contraction. researchgate.netnih.gov Further analysis revealed that acotiamide exerts a mixed and reversible type of inhibition on AChE derived from the guinea pig stomach. researchgate.net

| Tissue Preparation | Stimulant | Effect of Acotiamide | Implied Mechanism |

| Guinea Pig Gastric Body Strips | Electrical Field Stimulation (EFS) | Significantly enhanced contraction | Potentiation of endogenous ACh release |

| Guinea Pig Gastric Body & Antrum Strips | Acetylcholine (ACh) | Significantly enhanced contraction researchgate.net | Inhibition of AChE researchgate.net |

| Guinea Pig Gastric Body & Antrum Strips | Carbachol (CCh) | No enhancement of contraction researchgate.netresearchgate.net | Action is dependent on ACh breakdown researchgate.net |

Investigation of Gastrointestinal Motility Enhancement in Animal Models

The prokinetic effects of acotiamide have been extensively validated in various animal models, demonstrating its efficacy in enhancing gastric motility and accelerating gastric emptying. In conscious dogs, oral administration of acotiamide was shown to stimulate postprandial gastroduodenal and colonic motor activities. medwinpublishers.com Specifically, it enhanced gastric antral motility, an effect that was completely abolished by the muscarinic receptor antagonist atropine, confirming a cholinergic-dependent mechanism. researchgate.netmedwinpublishers.com

In rat models, acotiamide has been shown to markedly enhance normal gastric antral motility. bmj.com Its efficacy is particularly evident in models of gastric motility dysfunction. For instance, in rats with hypomotility and delayed gastric emptying induced by the α2-adrenoceptor agonist clonidine, acotiamide significantly improved both conditions. bmj.com Similarly, in a mouse model where gastric motility was impaired by allyl isothiocyanate (AITC), a pungent ingredient of wasabi, acotiamide restored the decreased motility in a dose-dependent manner. dokumen.pub These studies consistently point to its role as an acetylcholinesterase inhibitor, which increases the availability of acetylcholine in the neuromuscular junction of the gut. bmj.comscience.gov In vivo experiments confirmed that acotiamide administration leads to a significant inhibition of AChE activity in the canine gastric antrum. medwinpublishers.com

| Animal Model | Condition | Key Findings |

| Conscious Dogs | Postprandial State | Stimulated gastroduodenal and colonic motor activity; enhanced gastric antral motility. medwinpublishers.com |

| Conscious Dogs | Clonidine-induced Hypomotility | Markedly improved hypomotility and delayed gastric emptying. researchgate.netmedwinpublishers.com |

| Rats | Normal Motility | Markedly enhanced normal gastric antral motility. bmj.com |

| Rats | Clonidine-induced Hypomotility | Improved gastric antral hypomotility and delayed gastric emptying. bmj.com |

| Mice | Allyl Isothiocyanate (AITC)-induced Hypomotility | Restored impaired gastric motility in a dose-dependent manner. dokumen.pub |

| Rats | Vagus Nerve Stimulation | Enhanced gastric body contractions, an effect abolished by atropine. bmj.com |

Research into Inflammatory Signaling Pathways and Immunomodulation

Emerging research indicates that acotiamide's effects may extend beyond motility to include the modulation of inflammatory pathways. This is consistent with the recognized "cholinergic anti-inflammatory pathway," where acetylcholine can suppress inflammation.

Acotiamide has been shown to directly influence key intracellular signaling molecules involved in inflammation. Specifically, in studies using LPS- and MCP-1-stimulated NR8383 rat macrophage cells, acotiamide significantly reduced the expression levels of IκB-α phosphorylation. researchgate.net The phosphorylation and subsequent degradation of IκB-α is a critical step that allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. science.gov By inhibiting IκB-α phosphorylation, acotiamide effectively blocks this pro-inflammatory cascade at a crucial checkpoint. researchgate.net

| Cell Line | Stimulant | Key Molecular Target | Effect of Acotiamide |

| NR8383 (Rat Macrophage) | LPS and MCP-1 | IκB-α phosphorylation | Significantly reduced expression levels researchgate.net |

Consistent with its effects on the NF-κB signaling pathway, acotiamide has been demonstrated to suppress the production of major pro-inflammatory cytokines. In LPS- and MCP-1-stimulated NR8383 macrophage cells, treatment with acotiamide (30 μmol/L) significantly reduced the production of both Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net This provides direct in vitro evidence of acotiamide's anti-inflammatory properties, suggesting it can temper the immune response in stimulated inflammatory cells. researchgate.net Another study also noted that acotiamide exhibited inhibitory effects on both TNF-α and IL-6. researchgate.net

| Cell Line | Stimulant(s) | Cytokine Measured | Effect of Acotiamide |

| NR8383 (Rat Macrophage) | LPS and MCP-1 | TNF-α | Significantly reduced production researchgate.net |

| NR8383 (Rat Macrophage) | LPS and MCP-1 | IL-6 | Significantly reduced production researchgate.net |

Exploratory Research in Preclinical Disease Models Beyond Gastrointestinal Function

The mechanism of acotiamide as an acetylcholinesterase inhibitor has prompted exploratory research into its potential applications in other conditions where cholinergic signaling is crucial, such as lower urinary tract dysfunction.

Preclinical studies have investigated the efficacy of acotiamide in a rat model of detrusor underactivity (DU), a condition often associated with an underactive bladder (UAB). jnmjournal.org In a model where DU was induced by bilateral pelvic nerve crush (PNC) injury, acotiamide demonstrated significant therapeutic effects. jnmjournal.orgnih.gov Awake cystometrography in these rats revealed that a high dose of acotiamide (100 mg/kg) significantly increased voiding efficiency and bladder contraction amplitudes while decreasing post-void residual volume. jnmjournal.orgnih.gov These findings suggest that acotiamide can enhance bladder function, possibly by activating both bladder afferent pathways and detrusor efferent function through its AChE inhibitory action. jnmjournal.org

| Animal Model | Parameter | Effect of Acotiamide (100 mg/kg) |

| Pelvic Nerve Crush (PNC) Rat Model | Intercontractile Interval (ICI) | Significantly decreased nih.gov |

| Pelvic Nerve Crush (PNC) Rat Model | Bladder Capacity | Significantly decreased nih.gov |

| Pelvic Nerve Crush (PNC) Rat Model | Postvoid Residual (PVR) | Significantly decreased nih.gov |

| Pelvic Nerve Crush (PNC) Rat Model | Contraction Amplitudes | Significantly increased jnmjournal.orgnih.gov |

| Pelvic Nerve Crush (PNC) Rat Model | Voiding Efficiency (VE) | Significantly increased jnmjournal.orgnih.gov |

Investigation of Bladder Afferent and Efferent Function in Animal Models

Acotiamide's effects on the urinary bladder have been explored in animal models, particularly focusing on its potential to modulate the complex neural pathways governing bladder function. Research has centered on its influence on both afferent (sensory) and efferent (motor) nerve signaling, which are crucial for normal urine storage and voiding. These investigations often utilize in vivo and ex vivo preparations to elucidate the compound's mechanism of action at the level of the bladder tissue and its associated nerves.

Studies in rat models have been instrumental in demonstrating that acotiamide can enhance bladder contractility. This effect is primarily attributed to its action on the cholinergic system. Acotiamide functions as an acetylcholinesterase (AChE) inhibitor, which leads to an increased concentration of acetylcholine (ACh) at the neuromuscular junction within the bladder wall. researchgate.netijbcp.com This elevated ACh level subsequently enhances the stimulation of post-junctional muscarinic receptors on the detrusor smooth muscle, leading to a more forceful contraction.

Furthermore, research suggests that acotiamide's mechanism extends beyond simple AChE inhibition to include the modulation of prejunctional muscarinic receptors. nih.gov Specifically, it is proposed to act as an antagonist at inhibitory M1 and M2 muscarinic autoreceptors on presynaptic nerve terminals. ijbcp.comnih.gov By blocking these receptors, acotiamide effectively removes a negative feedback loop that would normally limit further ACh release, thereby augmenting neurotransmission and strengthening bladder contractions. nih.gov This dual mechanism of action—AChE inhibition and prejunctional muscarinic receptor antagonism—points to a comprehensive enhancement of efferent signaling to the bladder.

The impact of acotiamide on bladder afferent pathways has also been a subject of investigation. In a rat model of detrusor underactivity induced by pelvic nerve crush injury, high-dose acotiamide was found to stimulate bladder afferent pathways, which contributed to a decrease in bladder capacity. nih.gov This suggests that acotiamide may sensitize the sensory nerves that signal bladder fullness to the central nervous system, potentially leading to an earlier initiation of the voiding reflex. The activation of bladder afferent activity is a key finding, as it indicates a broader influence of the compound on the entire micturition reflex, not just the final motor output.

In vitro studies using isolated rat and human bladder strips have provided direct evidence of acotiamide's excitatory effects. In these preparations, acotiamide enhanced contractions evoked by electrical field stimulation (EFS), which selectively activates intramural nerves. nih.gov This enhancement was sensitive to tetrodotoxin (B1210768) (TTX), a potent neurotoxin, confirming that the effect was neurally mediated. nih.gov These findings from ex vivo models corroborate the in vivo observations and solidify the understanding of acotiamide as a modulator of neuro-effector transmission in the bladder. nih.gov

The following tables summarize key findings from animal model research on acotiamide's effects on bladder function:

Table 1: Effects of Acotiamide on Bladder Function in a Rat Model of Detrusor Underactivity

| Parameter | Control Group | Pelvic Nerve Crush (PNC) Group + Acotiamide | Outcome |

| Voiding Efficiency | Normal | Significantly improved | Acotiamide treatment enhanced the ability to empty the bladder. nih.gov |

| Bladder Capacity | Normal | Decreased with high-dose acotiamide | High-dose acotiamide appeared to stimulate bladder afferent pathways, leading to a reduction in the volume of urine the bladder could hold before voiding. nih.gov |

| Bladder Contraction | Normal | Activated | Acotiamide was shown to activate detrusor muscle activity, contributing to improved voiding. nih.gov |

Table 2: Mechanistic Insights from In Vitro Bladder Strip Studies

| Preparation | Experimental Condition | Observation | Implication |

| Rat and Human Bladder Strips | Electrical Field Stimulation (EFS) | Acotiamide enhanced nerve-mediated contractions. nih.gov | Demonstrates a direct excitatory effect on the neural modulation of bladder contractility. nih.gov |

| Rat and Human Bladder Strips | EFS + Tetrodotoxin (TTX) | The excitatory effect of acotiamide was blocked. | Confirms that acotiamide's action is dependent on nerve activity. nih.gov |

| Rat Gastric Antrum and Body | [³H]-choline-preincubated tissue | Acotiamide accelerated EFS-evoked ACh release. nih.gov | Supports the hypothesis that acotiamide enhances bladder contractility by increasing the availability of acetylcholine. nih.gov |

Methodological Advancements and Future Research Directions

Challenges and Opportunities in Deuterated Compound Synthesis and Application

The synthesis and application of deuterated compounds like Acotiamide-d6 are characterized by a unique set of challenges and opportunities that drive innovation in medicinal chemistry.

Challenges:

Synthetic Complexity: A primary challenge lies in the synthesis of deuterated compounds. Introducing deuterium (B1214612) atoms at specific molecular positions with high efficiency can be difficult. musechem.com The development of catalytic processes, such as the use of Lewis acidic B(C6F5)3 and a Brønsted basic N-alkylamine to facilitate deuterium incorporation into N-alkylamine-based pharmaceuticals, represents an ongoing area of research to overcome these synthetic hurdles. acs.org

Lipophilicity and Drug-Drug Interactions (DDI): The cumulative effect of deuterium atoms can potentially alter a drug's lipophilicity. Furthermore, changes in metabolic pathways due to deuteration could lead to different drug-drug interactions, which presents a risk that must be carefully evaluated. musechem.com

Opportunities:

Improved Pharmacokinetics: The foundational opportunity for deuterated compounds lies in enhancing a drug's pharmacokinetic (PK) profile. nih.govoriprobe.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. musechem.comwikipedia.org This "kinetic isotope effect" can lead to a longer drug half-life (t1/2), increased systemic exposure (Area Under the Curve, AUC), and higher maximum blood concentration (Cmax), potentially allowing for reduced dosage and less frequent administration. musechem.comwikipedia.org

Enhanced Safety and Efficacy: By slowing down metabolism, deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug. nih.govdntb.gov.uaresearchgate.net This metabolic shift can also direct the drug away from pathways that produce undesirable biological activity and towards more innocuous routes. nih.gov This strategy has moved beyond improving existing drugs to becoming an integral part of novel drug discovery. nih.gov

Analytical Standards: Deuterated compounds like Acotiamide-d6 serve as ideal internal standards for analytical mass spectrometry. researchgate.netacs.org Their mass difference from the non-deuterated parent drug allows for precise quantification in biological samples during pharmacokinetic and metabolic studies. smolecule.commedchemexpress.com

Integration of Stable Isotope Tracers with Advanced Omics Technologies

The use of stable isotope tracers, such as Acotiamide-d6, is becoming increasingly integrated with advanced "omics" technologies, particularly metabolomics and proteomics. This synergy allows for a deeper understanding of drug disposition and mechanism of action.

Stable isotope tracing is a powerful technology for studying how nutraceuticals and other bioactive compounds modulate cancer metabolism. nih.gov By using labeled tracers and monitoring their downstream metabolites, researchers can analyze the activity of specific metabolic pathways. nih.gov This same principle applies to deuterated drugs.

In the context of Acotiamide-d6, its use as a tracer can be combined with mass spectrometry-based metabolomics to precisely track its metabolic fate in complex biological systems. nih.gov This allows researchers to delineate metabolic pathways and quantify the formation of various metabolites. Such studies can reveal whether changes in cellular metabolism are due to direct effects on mitochondrial function or other cellular processes. nih.gov This approach provides a global view of the metabolic alterations induced by a drug, offering insights that are not achievable through conventional analyses alone. nih.govnih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

Advances in analytical instrumentation are crucial for maximizing the potential of deuterated compounds in research. The ability to accurately and rapidly detect and quantify these compounds and their metabolites is paramount.

Mass Spectrometry: Modern mass spectrometers, such as Orbitrap-based platforms, offer significant improvements in sensitivity and scanning speed. nih.gov Innovations like ion pre-accumulation enable faster scan rates (up to ~70 Hz), which is particularly beneficial for high-throughput screening applications where rapid liquid chromatography gradients are used. nih.gov This enhanced speed and sensitivity allow for better peptide and protein identification in proteomics and more accurate quantification of low-abundance molecules like deuterated drug metabolites. nih.gov

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool recognized for its high-speed, multi-component analysis capabilities. mdpi.com While challenges like baseline drift in harsh environments exist, advanced modeling techniques such as partial least squares (PLS) regression and neural networks are being developed to improve accuracy and reliability. mdpi.com For deuterated compounds, FTIR can be used for quality control and quantitative analysis, as the C-D bond vibrations give rise to distinct signals in the infrared spectrum compared to C-H bonds. wikipedia.org

These advancements in analytical platforms are critical for both the development of deuterated drugs and their use as research tools, enabling more precise and efficient analysis.

Expanding the Utility of Acotiamide-d6 (hydrochloride) in Drug Discovery and Development Pipelines

Acotiamide-d6 (hydrochloride) is primarily used as a stable isotope-labeled internal standard for quantifying its parent drug, Acotiamide (B1238670), in pharmacokinetic studies. medchemexpress.comimpurity.com However, its utility extends beyond this role, embodying a strategic approach that is gaining traction in drug discovery.

The "deuterium switch" is a strategy where hydrogen atoms on an existing drug are replaced with deuterium to create a new chemical entity with improved properties. nih.gov This has been successfully demonstrated with drugs like Deutetrabenazine, the first deuterated drug to receive FDA approval. nih.govnih.gov

In the context of Acotiamide, which is an acetylcholinesterase inhibitor used for functional dyspepsia, a deuterated version could potentially be developed not just as a research tool, but as a therapeutic agent in its own right. ijbcp.comnih.gov By strategically placing deuterium on metabolic "soft spots" of the Acotiamide molecule, it might be possible to create a next-generation drug with a more favorable pharmacokinetic profile, such as a longer duration of action or reduced metabolic variability. nih.gov This could translate into improved patient outcomes and compliance. oriprobe.com The development pipeline for such deuterated drugs has been growing, with several compounds currently in clinical trials. benthamdirect.comnih.gov

Exploration of Isotope Effects on Biological Activity and Target Engagement

The kinetic isotope effect (KIE) is the most widely recognized consequence of deuteration, primarily affecting metabolic rates. wikipedia.org However, deuterium substitution can also have more subtle, yet significant, effects on a molecule's physical properties and its interaction with biological targets. wikipedia.org

Kinetic Isotope Effect (KIE): The primary KIE arises because the greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. nih.gov This effect is most pronounced when C-H bond breaking is the rate-limiting step in a reaction, as is common in many cytochrome P450-mediated oxidations. nih.govnih.gov For a drug like Acotiamide, deuteration at sites susceptible to oxidation could significantly slow its metabolism, thereby altering its pharmacokinetics. nih.gov

Target Engagement and Protein Binding: Beyond metabolism, isotope effects can influence how a drug binds to its target protein. Studies have shown that deuteration can alter a molecule's binding affinity to proteins. For example, deuterated isotopomers of caffeine (B1668208) showed significant differences in their binding to human serum albumin compared to the non-deuterated parent compound. nih.gov For Acotiamide, which acts by inhibiting the enzyme acetylcholinesterase, even small changes in bond lengths or vibrational energies due to deuteration could theoretically alter its binding kinetics and affinity for the enzyme's active site. wikipedia.orgnih.gov Exploring these subtle isotope effects on target engagement is a promising area for future research, potentially leading to the design of drugs with enhanced potency or selectivity.

Q & A

Q. What are the key considerations for synthesizing and characterizing Acotiamide-d6 (hydrochloride)?

Acotiamide-d6 (hydrochloride) is synthesized by replacing six hydrogen atoms with deuterium in the parent compound (Acotiamide hydrochloride). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) to assess purity (>98%, as per industry standards). Mass spectrometry (MS) is critical for verifying molecular weight shifts due to deuterium labeling. Researchers should cross-validate synthetic batches using these techniques to ensure isotopic purity and structural integrity .

Q. How should researchers design an analytical method to quantify Acotiamide-d6 (hydrochloride) in biological matrices?

A validated HPLC method with UV detection (e.g., at 207 nm) is recommended. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase combining phosphate buffer (pH-adjusted) and methanol in a 70:30 ratio, as demonstrated for structurally similar hydrochloride salts . Calibration curves should cover 1–10 μg/mL, with recovery rates between 99.6%–100.1% and relative standard deviation (RSD) <1.5% for precision. Deuterated analogs like Acotiamide-d6 are ideal internal standards to correct for matrix effects .

Q. What safety protocols are essential when handling Acotiamide-d6 (hydrochloride)?

Follow guidelines for hazardous laboratory chemicals: use personal protective equipment (PPE), conduct work in fume hoods, and ensure waste is disposed via approved chemical pathways. Training on emergency procedures and access to Safety Data Sheets (SDS) are mandatory, as outlined for analogous hydrochloride compounds .

Advanced Research Questions

Q. How does deuterium labeling impact the pharmacokinetic (PK) profile of Acotiamide-d6 (hydrochloride) compared to the non-deuterated form?

Deuterium incorporation can alter metabolic stability via the isotope effect, potentially slowing CYP450-mediated oxidation. To evaluate this, conduct comparative PK studies in preclinical models using LC-MS/MS to measure plasma half-life (t½), clearance, and metabolite formation. Note that deuterium effects are context-dependent; for example, deuteration at non-metabolically active sites may not significantly change PK behavior .

Q. What experimental strategies resolve discrepancies in stability data for Acotiamide-d6 (hydrochloride) under varying pH conditions?

Contradictions in stability studies often arise from differences in buffer composition or temperature. Use a factorial design to systematically test variables (e.g., pH 1–7, 25°C vs. 40°C) and analyze degradation products via HPLC-MS. For example, acidic conditions may hydrolyze the thiazole carboxamide group, while alkaline conditions could degrade the benzoyl moiety. Statistical tools like ANOVA help identify significant factors .

Q. How can researchers optimize deuterium retention in Acotiamide-d6 (hydrochloride) during long-term storage?

Deuterium loss (exchange with ambient moisture) is minimized by storing the compound in desiccated, sealed containers under inert gas (e.g., argon). Periodic stability testing via NMR or MS quantifies deuterium retention. For formulations, lyophilization or encapsulation in moisture-resistant excipients (e.g., hydroxypropyl-β-cyclodextrin) may improve stability .

Q. What methodologies validate the absence of isotopic cross-talk in assays using Acotiamide-d6 (hydrochloride) as an internal standard?

To ensure specificity, spike deuterated and non-deuterated compounds into control matrices and analyze via LC-MS/MS. Monitor for signal overlap in selected reaction monitoring (SRM) channels. For example, confirm that the m/z transition for Acotiamide-d6 does not interfere with the parent compound’s quantitation. Method validation should include cross-talk assessments at expected concentration ranges .

Methodological and Literature Review Questions

Q. How should researchers conduct a systematic review of Acotiamide-d6 (hydrochloride) applications in gastrointestinal motility studies?

Use databases like PubMed and Scopus with keywords: "Acotiamide deuterated," "gastroprokinetic agents," and "deuterium labeling." Prioritize studies comparing deuterated vs. non-deuterated analogs in receptor-binding assays (e.g., acetylcholinesterase inhibition) or in vivo motility models. Critically evaluate whether deuterium placement aligns with metabolic hotspots identified in the literature .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Acotiamide-d6 (hydrochloride) efficacy studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are suitable for IC50/EC50 calculations. Use tools like GraphPad Prism to compare efficacy between deuterated and non-deuterated forms. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Replicate experiments at least three times to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.